molecular formula C11H15BrO2 B048990 1-Bromo-3,4-dimethoxy-2-propylbenzene CAS No. 142601-49-8

1-Bromo-3,4-dimethoxy-2-propylbenzene

Cat. No. B048990
CAS RN: 142601-49-8
M. Wt: 259.14 g/mol
InChI Key: DTNWSLXLUUVFDX-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H15BrO2 . It is an intermediate formed in the synthesis of 2,3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid .


Synthesis Analysis

The synthesis of 1-Bromo-3,4-dimethoxy-2-propylbenzene can be achieved through a series of reactions starting from the commercially available 3,4,5-trimethoxytoluene . The process involves bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,4-dimethoxy-2-propylbenzene consists of a benzene ring substituted with bromo, dimethoxy, and propyl groups .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Agent Development

Derivatives of 3,4-dimethoxy-β-nitrostyrene, which can be synthesized from compounds like 1-Bromo-3,4-dimethoxy-2-propylbenzene, have shown potential in antimicrobial studies. These derivatives have been investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key player in signaling pathways that regulate various microorganism cell functions . This compound’s role in the development of new antimicrobial agents is significant due to its potential antifungal activity and interaction with active residues of PTP1B.

Alzheimer’s Disease Research

In the field of neurodegenerative diseases, structural analogs of donepezil, a drug used to treat Alzheimer’s disease, are synthesized using precursors that may include 1-Bromo-3,4-dimethoxy-2-propylbenzene . The compound’s derivatives could play a role in the synthesis of selective acetylcholinesterase inhibitors, contributing to the development of therapeutic agents for Alzheimer’s and other neurodegenerative disorders.

Synthesis of β-Nitrostyrene Derivatives

The compound is used in the synthesis of β-nitrostyrene derivatives through nitroaldol reactions. These derivatives are important for their antimicrobial properties and potential use as PTP1B inhibitors, which have implications in treating metabolic diseases such as type 2 diabetes .

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is a key intermediate for preparing Coenzyme Qn family, which has good electron-transfer activity and radical properties in aprotic media . Therefore, it could be used in the synthesis of other biological CoQ analogues .

properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNWSLXLUUVFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-dimethoxy-2-propylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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